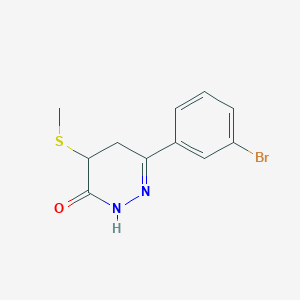
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a bromophenyl group and a methylsulfanyl group attached to a dihydropyridazinone ring
準備方法
The synthesis of 6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-bromobenzaldehyde with thioacetamide to form an intermediate, which is then cyclized to produce the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
科学的研究の応用
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl group and the methylsulfanyl group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
類似化合物との比較
6-(3-Bromophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one can be compared with other similar compounds, such as:
6-(3-Chlorophenyl)-4-(methylsulfanyl)-4,5-dihydropyridazin-3(2H)-one: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
6-(3-Bromophenyl)-4-(ethylsulfanyl)-4,5-dihydropyridazin-3(2H)-one: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, which can influence its chemical properties and applications.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the substituents on the pyridazinone ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
特性
CAS番号 |
88541-66-6 |
|---|---|
分子式 |
C11H11BrN2OS |
分子量 |
299.19 g/mol |
IUPAC名 |
3-(3-bromophenyl)-5-methylsulfanyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H11BrN2OS/c1-16-10-6-9(13-14-11(10)15)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,14,15) |
InChIキー |
AIVUXIVFISWMOF-UHFFFAOYSA-N |
正規SMILES |
CSC1CC(=NNC1=O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


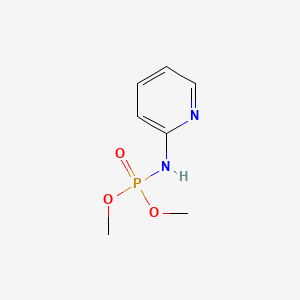
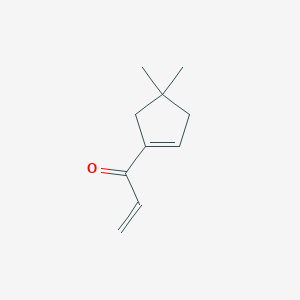
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
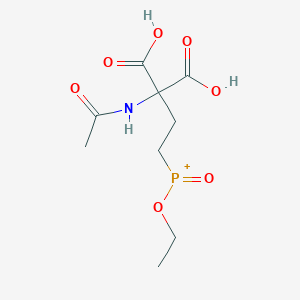
![3-Chloro-1-[(dodecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14397774.png)
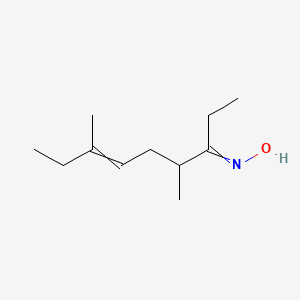
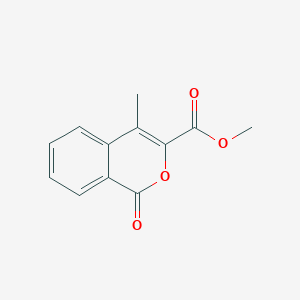


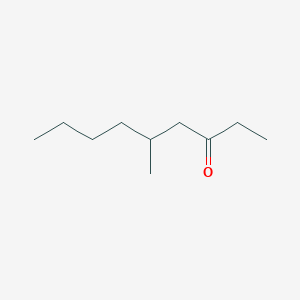
![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
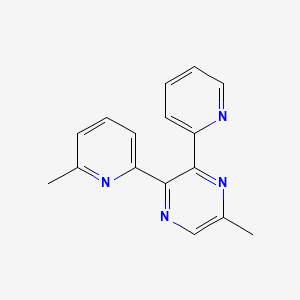
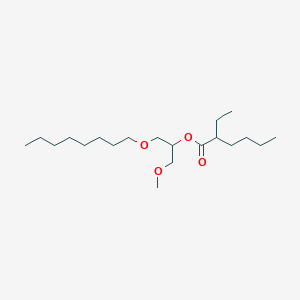
![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
